

IUPAC Nomenclature and Structural Isomerism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentachlorocyclopropane*

Cat. No.: *B1630593*

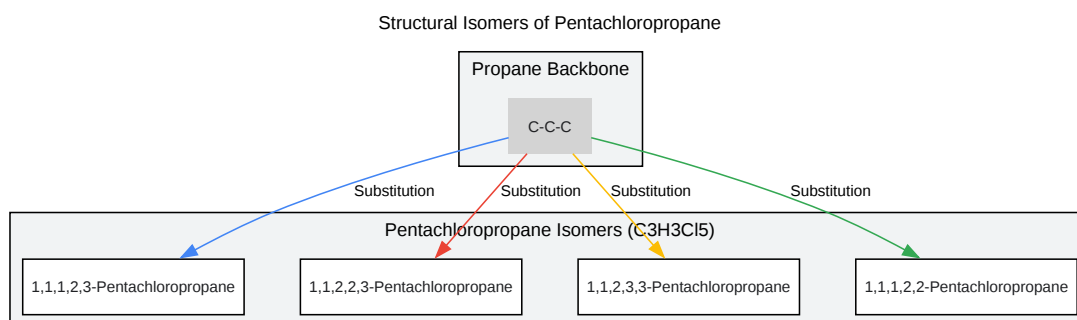
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The chemical formula $C_3H_3Cl_5$ represents several structural isomers of pentachloropropane. The systematic naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is crucial for unambiguous identification. The primary isomers include:

- 1,1,1,2,3-Pentachloropropane
- 1,1,2,2,3-Pentachloropropane[1]
- 1,1,2,3,3-Pentachloropropane[2]
- 1,1,1,2,2-Pentachloropropane

Each name precisely describes the location of the five chlorine atoms on the three-carbon propane backbone. The structural diversity among these isomers leads to variations in their physical and chemical properties.

A logical diagram illustrating the relationship between the propane backbone and the different pentachloropropane isomers is presented below.



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Caption: Relationship between the propane backbone and its pentachloropropane isomers.

Physicochemical Properties

The physicochemical properties of pentachloropropane isomers are essential for their handling, application, and analysis. The following tables summarize the available quantitative data for several isomers.

Table 1: General Properties of Pentachloropropane Isomers

Property	1,1,1,2,3-Pentachloropropane	1,1,2,2,3-Pentachloropropane	1,1,2,3,3-Pentachloropropane
CAS Number	21700-31-2	16714-68-4[1]	15104-61-7[2][3]
Molecular Formula	C ₃ H ₃ Cl ₅	C ₃ H ₃ Cl ₅ [1]	C ₃ H ₃ Cl ₅ [3]
Molecular Weight	216.321 g/mol	216.321 g/mol [4]	216.321 g/mol [3]

Table 2: Physical Properties of Pentachloropropane Isomers

Property	1,1,1,2,3-Pentachloropropane	1,1,2,2,3-Pentachloropropane	1,1,2,3,3-Pentachloropropane
Boiling Point	196.1 ± 8.0 °C at 760 mmHg[5]	-	-
Melting Point	180 °C[6]	-	-
Density	1.6 ± 0.1 g/cm ³ [5]	-	-
Refractive Index	1.504[5]	-	-
Vapor Pressure	0.6 ± 0.4 mmHg at 25°C[5]	-	-
Flash Point	72.8 ± 15.8 °C[5]	-	-

Experimental Protocols

Synthesis of Pentachloropropanes

While specific protocols for each isomer are varied, a general approach for the synthesis of polychlorinated propanes involves the radical addition of a chlorinated methane to a chlorinated ethene. For instance, 1,1,1,3,3-pentachloropropane can be synthesized by the radical addition of carbon tetrachloride to vinyl chloride in the presence of a cuprous chloride catalyst.[7]

A detailed experimental protocol for the synthesis of 1,1,1,3,3-pentachloropropane is as follows:[7]

- **Reaction Setup:** A mixture of cuprous chloride (catalyst), a promoter such as triethanolamine, carbon tetrachloride, vinyl chloride, and a solvent (e.g., acetonitrile) is placed in an autoclave.
- **Inert Atmosphere:** The autoclave is purged with nitrogen to a pressure of 0.1 – 1 MPa.
- **Initial Heating:** The mixture is heated to 55 – 85 °C and held for 20 – 40 minutes.

- **Reaction:** The temperature is then raised to 90 – 130 °C for 3 – 10 hours to facilitate the reaction.
- **Product Isolation:** After the reaction, the product, 1,1,1,3,3-pentachloropropane, is isolated from the reaction mixture.

The synthesis of other isomers may involve variations in starting materials and reaction conditions, such as photochlorination of less chlorinated propanes.

Analytical Methods

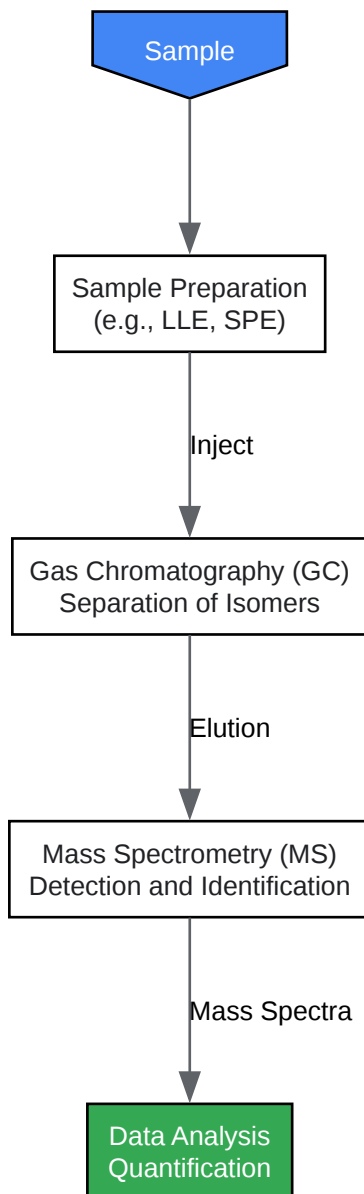
The analysis of pentachloropropane isomers is typically performed using chromatographic techniques coupled with mass spectrometry.

General Protocol for GC-MS Analysis:

- **Sample Preparation:** The sample containing pentachloropropanes is dissolved in a suitable organic solvent. For environmental samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analytes.
- **Gas Chromatography (GC):** The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the different isomers based on their boiling points and interactions with the stationary phase.
- **Mass Spectrometry (MS):** The separated isomers are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectra provide fragmentation patterns that are characteristic of each isomer, allowing for their identification and quantification.

The workflow for a typical analytical determination of pentachloropropane isomers is depicted in the following diagram.

General Analytical Workflow for Pentachloropropane Isomers



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Caption: A generalized workflow for the analysis of pentachloropropane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of pentachloropropane isomers. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity of atoms within the molecule. For example, in the ^1H NMR spectrum of 1,1,2,3,3-pentachloropropane, two distinct sets of chemically equivalent protons are expected, leading to specific signal patterns.[8]

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available information regarding the specific signaling pathways or metabolic processes involving pentachloropropane isomers in biological systems. These compounds are primarily of interest as chemical intermediates and potential environmental contaminants. Their toxicological profiles would be the primary area of investigation in a biological context.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, physicochemical properties, and analytical methodologies for pentachloropropane isomers. The structured presentation of data in tables and the visualization of relationships and workflows are intended to serve as a valuable resource for scientists and researchers in the field. Further research is needed to fully characterize all possible isomers and to understand their potential biological and environmental impacts.

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- To cite this document: BenchChem. [IUPAC Nomenclature and Structural Isomerism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630593#iupac-nomenclature-for-c3hcl5]

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